3,4,5-Tris(octadecyloxy)benzaldehyde
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Overview
Description
3,4,5-Tris(octadecyloxy)benzaldehyde is an organic compound with the molecular formula C61H114O4 and a molecular weight of 911.6 g/mol . This compound is characterized by the presence of three octadecyloxy groups attached to a benzaldehyde core. It is known for its hydrophobic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(octadecyloxy)benzaldehyde typically involves the reaction of 3,4,5-trihydroxybenzaldehyde with octadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(octadecyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The octadecyloxy groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: 3,4,5-Tris(octadecyloxy)benzoic acid.
Reduction: 3,4,5-Tris(octadecyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Tris(octadecyloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(octadecyloxy)benzaldehyde involves its interaction with molecular targets through hydrophobic interactions. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and developing drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(octadecyloxy)benzaldehyde
- Benzaldehyde, 2-(octadecyloxy)
- 3-Chloro-4-octadecyloxy-benzaldehyde
- 3-Iodo-4-octadecyloxy-benzaldehyde
- 3-Bromo-4-octadecyloxy-benzaldehyde
Uniqueness
3,4,5-Tris(octadecyloxy)benzaldehyde is unique due to the specific positioning of the octadecyloxy groups on the benzaldehyde ring, which imparts distinct hydrophobic properties and reactivity compared to its analogs .
Properties
CAS No. |
348135-54-6 |
---|---|
Molecular Formula |
C61H114O4 |
Molecular Weight |
911.6 g/mol |
IUPAC Name |
3,4,5-trioctadecoxybenzaldehyde |
InChI |
InChI=1S/C61H114O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-63-59-55-58(57-62)56-60(64-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)61(59)65-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55-57H,4-54H2,1-3H3 |
InChI Key |
HUGGTAZJYSLOLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C=O |
Origin of Product |
United States |
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